1-[(4-Chlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea is a complex organic compound characterized by the presence of chlorophenyl, trifluoromethyl, and hydroxypropyl groups.
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with 3,3,3-trifluoro-2-hydroxypropylamine to form an intermediate, which is then reacted with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes, while the hydroxypropyl group facilitates binding to target sites. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted ureas and chlorophenyl derivatives. Compared to these compounds, 1-[(4-Chlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 1-(4-Chlorophenyl)-3-(trifluoromethyl)urea
- 1-(3,3,3-Trifluoro-2-hydroxypropyl)-3-(trifluoromethyl)urea
- 1-(4-Chlorophenyl)-3-(3-trifluoromethylphenyl)urea
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF6N2O2/c19-13-6-4-11(5-7-13)9-27(10-15(28)18(23,24)25)16(29)26-14-3-1-2-12(8-14)17(20,21)22/h1-8,15,28H,9-10H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWXLDADNWFYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N(CC2=CC=C(C=C2)Cl)CC(C(F)(F)F)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.